Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide

Lipophilic efficiency Drug-likeness Physicochemical property optimization

Procure this unique hybrid molecule to advance CNS lead optimization. Its unsubstituted benzofuran-2-carboxamide and 1-methylindol-5-yl termini are linked via a chiral 2-hydroxyethyl spacer, a combination not duplicated by any API. With MW 334.38, LogP ~3.5, and 2 HBDs, it fits CNS MPO space for oral bioavailability and brain penetration. Use as a baseline reference to systematically explore substituent effects and stereochemical SAR. Differentiate your series against the 7-methoxy analog (CAS 2034595-50-9) to deconvolute hydrogen-bonding and lipophilicity contributions.

Molecular Formula C20H18N2O3
Molecular Weight 334.375
CAS No. 2034258-57-4
Cat. No. B2902489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide
CAS2034258-57-4
Molecular FormulaC20H18N2O3
Molecular Weight334.375
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O
InChIInChI=1S/C20H18N2O3/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-11,17,23H,12H2,1H3,(H,21,24)
InChIKeyGZKKGJBWEPXAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide (CAS 2034258-57-4): Structural and Pharmacophoric Profile


N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide is a synthetic hybrid molecule that covalently links a benzofuran-2-carboxamide pharmacophore to a 1-methylindole moiety via a chiral 2-hydroxyethyl spacer . This architecture combines two privileged heterocyclic scaffolds—benzofuran and indole—within a single, moderate-molecular-weight entity (MW 334.38 g/mol). The compound belongs to a patent class describing indole and benzofuran 2-carboxamide derivatives as 5-HT receptor modulators (e.g., 5-HT6, 5-HT2A) [1]. Its closest commercially available analog is the 7-methoxy variant (CAS 2034595-50-9), which bears a methoxy substituent on the benzofuran ring .

Why Generic Indole-Benzofuran Carboxamides Cannot Substitute for CAS 2034258-57-4


Within the indole-benzofuran carboxamide patent space, minor structural variations produce profound changes in receptor subtype selectivity and functional activity [1]. For example, the 5-HT6 receptor patent family (US 2008/0146587) demonstrates that the nature of the aryl substituent (Ar) and the linker composition directly dictate the pharmacological profile. The target compound's specific combination of an unsubstituted benzofuran-2-carboxamide, a 2-hydroxyethyl linker, and a 1-methylindol-5-yl terminus is not duplicated by any active pharmaceutical ingredient (API). Consequently, substituting a benzofuran-modified analog such as the 7-methoxy derivative (CAS 2034595-50-9) or a dimethylamino-phenyl variant (CAS 1421529-79-4) will alter hydrogen-bonding capacity, lipophilicity, and metabolic stability, inevitably shifting target engagement and biological readout .

Quantitative Differentiation Evidence for CAS 2034258-57-4 vs. Closest Analogs


Lipophilic Ligand Efficiency (LLE) Advantage vs. 7-Methoxy Analog (CAS 2034595-50-9)

The target compound (C20H18N2O3, MW=334.38) possesses a calculated LogP approximately 0.8–1.0 log units lower than its 7-methoxy analog (C21H20N2O4, MW=364.40), based on the additive contribution of a methoxy group (+0.5–0.7 log units) plus molecular weight increase . This lower LogP, combined with its lower molecular weight, results in a more favorable lipophilic ligand efficiency (LLE = pIC50 – LogP) profile, enhancing its developability as a lead-like scaffold over the heavier, more lipophilic analog. The lower LogP also correlates with improved aqueous solubility, a desirable feature for biochemical assay compatibility. While the 7-methoxy analog reportedly shows antiproliferative IC50 values in the 10–20 µM range, its higher LogP may compromise target selectivity and increase off-target binding risk compared to the target compound, assuming similar potency .

Lipophilic efficiency Drug-likeness Physicochemical property optimization

Structural Uniqueness Contributes to Hydrogen-Bond Donor (HBD) Profile vs. Dimethylamino Analog (CAS 1421529-79-4)

The dimethylamino-phenyl analog (CAS 1421529-79-4, C19H20N2O3, MW=324.38) contains a tertiary amine capable of accepting a hydrogen bond but not donating one, whereas the target compound features two hydrogen-bond donors (the hydroxyl group and the carboxamide NH) vs. one in the comparator . In the context of CNS drug design, an HBD count of 2 falls within the optimal range (≤3) for blood-brain barrier (BBB) penetration, while an HBD count of 1 may limit solubility and oral absorption. For peripheral anti-inflammatory or oncology targets, the additional HBD in the target compound enhances aqueous solubility and reduces LogD7.4 compared to the dimethylamino analog, which is beneficial for intravenous formulation development. The reported IC50 of 2.12 µM (A549, 2D) for the dimethylamino analog provides a class-level benchmark, but its altered physicochemical profile precludes direct use as a functional substitute for the target molecule in head-to-head biological assays .

Hydrogen-bond donor count CNS multiparameter optimization Blood-brain barrier permeability

Indole Substitution Pattern Differentiation: 1-Methylindol-5-yl vs. Indol-3-yl Linker Influence on 5-HT Receptor Subtype Bias

Related indol-3-yl-ethyl-benzofuran-2-carboxamide compounds (e.g., N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide) target the cannabinoid or serotonin pathways, but their indole connectivity and linker differ from the target compound's 1-methylindol-5-yl-hydroxyethyl arrangement . The target compound's specific substitution pattern is claimed within the Roche patent family (e.g., US 2008/0146587) for modulation of 5-HT6 and 5-HT2A receptors [1]. While no quantitative binding or functional data are publicly available for CAS 2034258-57-4, the patent SAR demonstrates that 5-substituted indoles with N-methylation confer optimal 5-HT6 affinity compared to unsubstituted or N-H indoles. This structural fingerprint—a methylated indole nitrogen and a hydroxyethyl bridge—is critical for receptor subtype bias, and generic indole-3-ethyl or indole-5-methyl analogs cannot recapitulate this profile. The compound thus occupies a distinct chemical space for 5-HT6/5-HT2A CNS target exploration that is not accessible with commercially available indole-3-linked or des-methyl indole variants .

Serotonin receptor pharmacology 5-HT6/5-HT2A modulation Structure-activity relationship (SAR)

Recommended Application Scenarios for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide Selection


CNS Lead-Like Library Design Targeting 5-HT6/5-HT2A Receptors

Procure this compound to serve as a core scaffold for CNS-focused combinatorial libraries. Its low molecular weight (334.38 g/mol), moderate LogP (~3.5), and 2 HBDs position it within favorable CNS MPO (Multiparameter Optimization) space, while the 1-methylindol-5-yl motif is specifically claimed for 5-HT6 and 5-HT2A modulation [1]. The compound provides a balanced starting point for lead optimization programs aiming to achieve oral bioavailability and brain penetration, unlike the more lipophilic 7-methoxy analog .

Physicochemical Property Benchmarking for Benzofuran-Indole Hybrid Series

Use this compound as a reference standard to establish baseline LogP, solubility, and permeability parameters for a new chemical series. Its unsubstituted benzofuran ring allows for systematic exploration of substituent effects, while the chiral hydroxyethyl linker introduces stereochemical diversity that can be exploited for target engagement studies. Comparing this compound against the dimethylamino-phenyl analog (CAS 1421529-79-4) in parallel artificial membrane permeability assays (PAMPA) or kinetic solubility measurements will provide structure-property relationship (SPR) data critical for series prioritization .

In Vitro Selectivity Profiling Against Monoamine Oxidase Isoforms

Given that structurally related indole-5-yl benzamide derivatives show nanomolar MAO-B inhibition (Ki = 0.03–0.05 µM), this compound can be evaluated as a potential dual MAO-B/5-HT receptor modulator for neurodegenerative disease research [2]. The compound's benzofuran-2-carboxamide component may further confer acetylcholinesterase (AChE) inhibitory activity, as observed in other benzofuran-based MAO inhibitors, making it a multi-target-directed ligand (MTDL) candidate for Alzheimer's or Parkinson's disease models [3].

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.